4-Bromo-3-fluorotoluene

Catalog No.
S667000
CAS No.
452-74-4
M.F
C7H6BrF
M. Wt
189.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-fluorotoluene

CAS Number

452-74-4

Product Name

4-Bromo-3-fluorotoluene

IUPAC Name

1-bromo-2-fluoro-4-methylbenzene

Molecular Formula

C7H6BrF

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C7H6BrF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3

InChI Key

SLFNGVGRINFJLK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)Br)F

Synonyms

1-Bromo-2-fluoro-4-methylbenzene; 4-Bromo-3-fluorotoluene; 1-Bromo-2-fluoro-4-methylbenzene; 2-Fluoro-4-methyl-1-bromobenzene; 3-Fluoro-4-bromotoluene; 4-Bromo-3-fluorotoluene

Canonical SMILES

CC1=CC(=C(C=C1)Br)F

The exact mass of the compound 4-Bromo-3-fluorotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-3-fluorotoluene is a highly versatile, di-halogenated aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced optoelectronic materials. Featuring a toluene core substituted with both a fluorine atom at the 3-position and a bromine atom at the 4-position, this compound offers a unique combination of reactivity and electronic modulation. The methyl group serves as a handle for benzylic functionalization (e.g., oxidation to benzoic acids or radical bromination to benzyl bromides), while the bromine atom enables direct, high-yield transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Concurrently, the fluorine atom enhances the lipophilicity, metabolic stability, and binding affinity of downstream pharmaceutical derivatives, while also providing critical electronic tuning for organic light-emitting diode (OLED) materials. Procuring high-purity 4-Bromo-3-fluorotoluene (>98%) is essential for minimizing isomeric impurities and ensuring reproducible yields in complex, multi-step industrial syntheses.

Substituting 4-Bromo-3-fluorotoluene with close analogs like 4-bromotoluene or 3-fluorotoluene fundamentally disrupts both synthetic efficiency and downstream product performance. Using 3-fluorotoluene requires a subsequent electrophilic bromination step, which often suffers from poor regioselectivity, generates difficult-to-separate isomeric mixtures (e.g., 2-bromo vs. 4-bromo), and necessitates harsh reaction conditions that lower overall yield. Conversely, substituting with 4-bromotoluene eliminates the fluorine atom, which is strictly required in many API scaffolds (such as flurbiprofen analogues) to modulate pKa and block metabolic liabilities, and in OLED materials to induce specific bathochromic shifts. Furthermore, attempting to use isomeric mixtures introduces severe purification bottlenecks during downstream cross-coupling or benzylic bromination, making the procurement of the isomerically pure 4-Bromo-3-fluorotoluene a strict requirement for process reliability [1].

Precursor Suitability for Cross-Coupling vs. Unbrominated Analogs

4-Bromo-3-fluorotoluene provides a direct, highly reactive C-Br handle for palladium-catalyzed cross-coupling reactions, bypassing the need for complex functionalization. In contrast, utilizing 3-fluorotoluene as a starting material requires an initial electrophilic bromination step, which typically yields a mixture of isomers and requires extensive purification. By starting with isomerically pure 4-Bromo-3-fluorotoluene, chemists can achieve direct Suzuki-Miyaura couplings with aryl boronic acids in high yields, significantly streamlining the synthetic route [1].

Evidence DimensionSynthesis steps and regiochemical purity
Target Compound Data1-step direct cross-coupling with >98% regiopurity
Comparator Or Baseline3-Fluorotoluene (requires multi-step bromination with poor regioselectivity)
Quantified DifferenceElimination of 1-2 synthetic steps and associated yield losses
ConditionsPalladium-catalyzed Suzuki coupling (e.g., Pd(OAc)2, TBAB, Na2CO3, H2O)

Procuring the pre-brominated, isomerically pure building block reduces step count, eliminates hazardous bromination reagents, and improves overall process yield.

Optoelectronic Color Tuning in OLED Materials vs. Non-Fluorinated Analogs

In the development of oligo(arylenevinylene) derivatives for blue emitters, the fluorine substituent on the 4-Bromo-3-fluorotoluene precursor plays a critical role in modulating emission spectra. When compared to unsubstituted analogs derived from 4-bromotoluene, the incorporation of the fluorine atom at the inner biphenyl or stilbene moieties induces a significant bathochromic (red) shift of 13 to 69 nm. Crucially, this color tuning is achieved while maintaining highly efficient fluorescence, with quantum yields remaining excellent (0.68 to 0.93)[1].

Evidence DimensionEmission wavelength shift
Target Compound DataBathochromic shift of 13–69 nm with quantum yields of 0.68–0.93
Comparator Or Baseline4-Bromotoluene-derived analogs (shorter emission wavelengths)
Quantified Difference13–69 nm red-shift in emission spectrum
ConditionsSolid-state PL quantum yield measurement and UV spectroscopy

The exact fluorinated precursor is required for precise color tuning of highly efficient blue emitters in commercial OLED manufacturing.

High-Yield Benzylic Functionalization for API Intermediates

The methyl group of 4-Bromo-3-fluorotoluene is highly susceptible to controlled functionalization, making it an ideal precursor for more complex building blocks. For instance, radical bromination using N-bromosuccinimide (NBS) and a radical initiator smoothly converts 4-Bromo-3-fluorotoluene into 3-fluoro-4-bromobenzyl bromide. This reaction proceeds with high efficiency, routinely delivering the isolated benzyl bromide product in 90% yield. This high processability ensures that downstream nucleophilic substitutions can be executed with minimal impurity carryover .

Evidence DimensionIsolated yield of benzylic bromination
Target Compound Data90% yield of 3-fluoro-4-bromobenzyl bromide
Comparator Or BaselineCrude bromofluorotoluene mixtures (lower yields due to isomeric side reactions)
Quantified DifferenceConsistently high (>90%) conversion to the benzylic bromide
ConditionsNBS, dibenzoyl peroxide initiator, acetonitrile, reflux for 3 hours

High-yielding benzylic bromination is critical for the cost-effective, large-scale procurement of advanced benzyl bromide intermediates.

Essential Scaffold for Flurbiprofen Analogues and S-trityl-L-cysteine Inhibitors

4-Bromo-3-fluorotoluene is the specific precursor required to synthesize the 3-fluoro-4-biphenyl core found in advanced flurbiprofen analogues and S-trityl-L-cysteine-based antitumor agents. Attempting to use 4-bromotoluene would result in the loss of the critical fluorine atom, which is necessary for optimal target binding and metabolic stability. The compound successfully undergoes cyanation and subsequent ligand-free Suzuki coupling to form these complex biaryl structures with typical yields of 60-76% for the coupling step, demonstrating excellent compatibility with mainstream medicinal chemistry workflows[1].

Evidence DimensionRetention of essential SAR elements (Fluorine)
Target Compound DataEnables synthesis of 3-fluoro-4-biphenyl cores (60-76% coupling yield)
Comparator Or Baseline4-Bromotoluene (yields inactive/suboptimal non-fluorinated APIs)
Quantified DifferenceStrict requirement for the 3-fluoro substituent to maintain biological activity
ConditionsLigand-free Suzuki coupling (Pd(OAc)2, TBAB, Na2CO3, aqueous media)

Procuring this exact compound is non-negotiable for accessing the specific fluorinated biaryl pharmacophores required in modern drug discovery.

Synthesis of Fluorinated Biaryl APIs

Ideal starting material for the construction of flurbiprofen analogues, S-trityl-L-cysteine-based lung cancer inhibitors, and triazolopyridinyl kinase inhibitors, where the 3-fluoro substituent is critical for metabolic stability and target affinity [1].

Manufacturing of OLED Emitters

Highly recommended for synthesizing oligo(arylenevinylene) derivatives, where the fluorine atom provides a necessary bathochromic shift for precise blue color tuning while maintaining high quantum yields [1].

Production of Advanced Benzyl Bromides

The optimal precursor for high-yield radical bromination to produce 3-fluoro-4-bromobenzyl bromide, a versatile electrophile for further nucleophilic substitution in process chemistry [1].

Ligand-Free Cross-Coupling Workflows

Excellent choice for industrial Suzuki and Heck couplings, as the reactive C-Br bond allows for efficient, direct arylation without the need for prior, low-yielding electrophilic halogenation steps [1].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (89.13%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-Bromo-3-fluorotoluene

Dates

Last modified: 08-15-2023

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